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Compound of Interest

Compound Name: 3-Fluoro-6-methoxypyridazine
CAS No.: 1934842-49-5
Cat. No.: B2717433
Get Quote
. J

Executive Summary & Chemical Space Analysis

3-Fluoro-6-methoxypyridazine (CAS: N/A for specific commercial batches, generic scaffold
class) represents a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for
pyridine and phenyl rings, offering unique physicochemical properties due to the high nitrogen
content (low logP, high aqueous solubility) and the specific electronic push-pull effects of the
substituents.

Electronic Profile & Reactivity Vectors

The pyridazine ring is electron-deficient (1t-deficient), making it highly susceptible to
nucleophilic attack.

o C3-Fluorine: A highly activated leaving group due to the strong inductive effect (-1) and the
electron-withdrawing nature of the adjacent N2 nitrogen. It is significantly more labile than a
corresponding chloride.

e C6-Methoxy: Acts as an electron-donating group (+M) via resonance, partially deactivating
the ring, but also serves as a Directed Metalation Group (DMG) for lithiation.
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e C4/C5 Protons: The C4 proton is acidified by the adjacent Fluorine (-1 effect), while the C5
proton is influenced by the Methoxy group.

Figure 1: Reactivity vectors dictated by electronic push-pull systems.
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Module A: Nucleophilic Aromatic Substitution
(SNAr)

Primary Application: Installation of amines, ethers, and thiols at the C3 position.

Mechanism & Regioselectivity

The reaction proceeds via a Meisenheimer complex. The Fluorine atom is the exclusive leaving
group under standard conditions. The methoxy group remains intact because the C-F bond
polarization and the stability of the fluoride anion leaving group significantly lower the activation
energy compared to methoxide displacement.

Protocol 1: C3-Amination (General Procedure)

Target: Synthesis of 3-amino-6-methoxypyridazine derivatives.

Reagents:
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Substrate: 3-Fluoro-6-methoxypyridazine (1.0 equiv)
Nucleophile: Primary or Secondary Amine (1.2 — 1.5 equiv)
Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3 (2.0 equiv)

Solvent: DMSO (for low reactivity amines) or i-PrOH (for volatile amines)

Step-by-Step Methodology:

Preparation: In a dry reaction vial, dissolve 3-fluoro-6-methoxypyridazine (1.0 mmol) in
anhydrous DMSO (3.0 mL).

Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol). Note: If using a
hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.

Reaction:
o Aliphatic Amines: Stir at Room Temperature for 2—4 hours.
o Anilines/Steric Hindrance: Heat to 80°C for 6—12 hours.

Monitoring: Monitor by LC-MS. The starting material (M+H) should disappear, replaced by
the product mass (M-F+Amine).

Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined
organics with brine, dry over Na2S0O4, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Consideration: Avoid using protic solvents (MeOH/EtOH) with strong alkoxide

nucleophiles at high temperatures to prevent trans-etherification at the C6-methoxy position,
although this is rare due to the stability of the C6-OMe bond relative to C3-F.

Module B: Directed Ortho Metalation (DoM)

Primary Application: Functionalization of the ring carbon (C4) with electrophiles (lodine,

Aldehydes, Boronates).
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The "Base Sensitive" Challenge

Pyridazines are prone to nucleophilic attack by alkyl lithiums (e.g., n-BuLli) at the ring carbons,
leading to decomposition or polymerization.

e Solution: Use LITMP (Lithium 2,2,6,6-tetramethylpiperidide). It is a non-nucleophilic, bulky,
strong base that acts exclusively as a proton scavenger.

Regioselectivity: The Battle of Directors

o C4 Position (Ortho to F): Strongly activated by the inductive effect (-1) of Fluorine.

o C5 Position (Ortho to OMe): Activated by the coordination effect (CIPE) of the Methoxy
oxygen.

e Outcome: In 3-fluoro-6-methoxypyridazine, the C4 position is generally favored kinetically
due to the supreme acidifying effect of the fluorine atom, provided the base (LITMP) can
access it.

Protocol 2: C4-lodination (Precursor for Cross-Coupling)

Target: Synthesis of 3-fluoro-4-iodo-6-methoxypyridazine.
Reagents:

e Substrate: 3-Fluoro-6-methoxypyridazine

o Base: LITMP (generated in situ from TMP and n-BuLli)
o Electrophile: lodine (12)[1]

e Solvent: Anhydrous THF

Step-by-Step Methodology:

e LITMP Generation:

o Flame-dry a Schlenk flask under Argon. Add anhydrous THF (10 mL) and 2,2,6,6-
tetramethylpiperidine (1.1 equiv).
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o Cool to -78°C.[2] Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).

o Warm to 0°C for 15 mins, then re-cool to -78°C.

o Metalation:

o Dissolve 3-fluoro-6-methoxypyridazine (1.0 mmol) in THF (2 mL) and add dropwise to
the LITMP solution at -78°C.

o Stir for exactly 30 minutes.Warning: Extended lithiation times can lead to "lithium
migration™ (scrambling).

e Trapping:
o Add a solution of lodine (1.2 equiv) in THF dropwise.
o Stir at -78°C for 1 hour, then allow to warm to room temperature slowly.

e Quench: Add saturated ag. Na2S203 (Sodium thiosulfate) to quench excess iodine (solution
turns from violet to yellow/colorless).

« Isolation: Extract with Et20, dry, and concentrate. The product is often unstable on silica; use
neutral alumina or rapid filtration if purification is needed.
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3-Fluoro-6-methoxypyridazine Figure 2: Directed Ortho Metalation (DoM) workflow using non-nucleophilic bases.
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Module C: Transition Metal-Catalyzed Cross-
Coupling

Primary Application: C-C bond formation.

Strategic Considerations

Direct Suzuki coupling on the C3-Fluorine is difficult because the C-F bond is strong and
oxidative addition with Pd(0) is sluggish compared to C-Cl or C-Br.

Recommended Strategy:

* SNAr First: Displace the Fluorine with a nucleophile that contains a handle (e.g., a
chlorophenyl amine).
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e DoM First: Install an lodine at C4 (as per Module B), then perform Suzuki coupling at C4.

o Rare C-F Activation: Ni-catalyzed Kumada or Suzuki couplings can activate C-F bonds, but
these require specialized ligands (e.g., PCy3) and are less robust for scale-up.

Data Summary: Reaction Optimization Table

Reaction o o Yield Key
Position Reagent Conditions .
Type (Typical) Challenge
Primary DMSO, Hydrolysis if
SNAr C3 _ 85-95%
Amines DIPEA, RT water present
Trans-
Alkoxides e
SNAr C3 THF, 0°C 70-85% etherification
(RO-)
at C6
] Ring addition
DoM C4 LITMP /12 THF, -78°C 50-65%
by base
) Aryl Boronic Ni(COD)2, Toluene,
Suzuki C3 20-40%
Acid PCy3 100°C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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